2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1225826-07-2
VCID: VC7377963
InChI: InChI=1S/C13H13N3O2/c17-13(18)10-5-11(8-3-4-8)16-12(14-10)6-9(15-16)7-1-2-7/h5-8H,1-4H2,(H,17,18)
SMILES: C1CC1C2=CC(=NC3=CC(=NN23)C4CC4)C(=O)O
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266

2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.: 1225826-07-2

Cat. No.: VC7377963

Molecular Formula: C13H13N3O2

Molecular Weight: 243.266

* For research use only. Not for human or veterinary use.

2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 1225826-07-2

Specification

CAS No. 1225826-07-2
Molecular Formula C13H13N3O2
Molecular Weight 243.266
IUPAC Name 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C13H13N3O2/c17-13(18)10-5-11(8-3-4-8)16-12(14-10)6-9(15-16)7-1-2-7/h5-8H,1-4H2,(H,17,18)
Standard InChI Key PUIAHZOOCCYGKT-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NC3=CC(=NN23)C4CC4)C(=O)O

Introduction

Structural Analysis and Nomenclature

Core Scaffold and Substituent Configuration

The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system combining pyrazole and pyrimidine rings, creating a planar, rigid framework conducive to π-π stacking and hydrogen bonding . In 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the cyclopropyl groups at positions 2 and 7 introduce steric bulk and electronic modulation, while the carboxylic acid at position 5 enhances solubility and enables salt formation or prodrug derivatization .

Table 1: Key Structural Features

PositionSubstituentRole
2CyclopropylSteric hindrance, metabolic stability
5Carboxylic acid (-COOH)Solubility, hydrogen bonding
7CyclopropylElectronic modulation, lipophilicity

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-dicarbonyls, β-enaminones) . For 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, strategic functionalization steps are required to introduce cyclopropyl and carboxylic acid groups.

Carboxylic Acid Functionalization

The C5-carboxylic acid may be introduced by:

  • Oxidation of methyl groups: Using KMnO₄ or CrO₃ under acidic conditions .

  • Carbonyl group hydrolysis: From nitrile or ester precursors .

Proposed Synthetic Route

A plausible pathway for 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves:

  • Core formation: Reacting 3-amino-5-cyclopropylpyrazole with a β-ketoester to form the pyrimidine ring .

  • Chlorination: POCl₃-mediated conversion of hydroxyl groups to chlorides at positions 5 and 7 .

  • Cyclopropanation: Palladium-catalyzed cross-coupling with cyclopropylboronic acids .

  • Oxidation: Hydrolysis of a C5-ester to carboxylic acid using NaOH/H₂O .

Physicochemical Properties

Predicted Characteristics

While experimental data for the title compound are scarce, analogous structures (e.g., 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, CID 63823374) provide insights :

Table 2: Comparative Physicochemical Data

Property5-Cyclopropyl Analog 2,7-Dicyclopropyl Target (Predicted)
Molecular formulaC₁₀H₉N₃O₂C₁₃H₁₃N₃O₂
Molecular weight (g/mol)203.20243.27
LogP (lipophilicity)1.82.5–3.0
Aqueous solubility (mg/mL)0.120.08–0.15
pKa (carboxylic acid)4.24.0–4.5

Challenges and Future Directions

  • Synthetic optimization: Reducing step count and improving yields for cyclopropanation steps.

  • ADMET profiling: Assessing metabolic stability, cytochrome P450 interactions, and oral bioavailability.

  • Target identification: High-throughput screening against cancer cell lines and inflammatory targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator